molecular formula C4H5N3O2 B7784541 5-methyl-4-nitro-1H-imidazole

5-methyl-4-nitro-1H-imidazole

Cat. No.: B7784541
M. Wt: 127.10 g/mol
InChI Key: WSYOWIMKNNMEMZ-UHFFFAOYSA-N
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Description

Compound “5-methyl-4-nitro-1H-imidazole” is known as 4-methyl-5-nitroimidazole. It is an organic compound with the molecular formula C4H5N3O2. This compound is a derivative of imidazole, characterized by the presence of a nitro group and a methyl group attached to the imidazole ring. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-methyl-5-nitroimidazole can be synthesized through the nitration of 4-methylimidazole. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the imidazole ring.

Industrial Production Methods: In industrial settings, the production of 4-methyl-5-nitroimidazole involves large-scale nitration processes. The reaction is conducted in specialized reactors designed to handle the corrosive nature of the reagents. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.

Types of Reactions:

    Oxidation: 4-methyl-5-nitroimidazole can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: The nitro group in 4-methyl-5-nitroimidazole can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Various oxidized derivatives of 4-methyl-5-nitroimidazole.

    Reduction: 4-methyl-5-aminoimidazole.

    Substitution: Substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

4-methyl-5-nitroimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: It is investigated for its potential use in pharmaceutical formulations, particularly as an antimicrobial agent.

    Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-5-nitroimidazole involves its interaction with biological molecules. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components such as DNA. This mechanism is similar to that of other nitroimidazole compounds, which are known for their antimicrobial activity.

Comparison with Similar Compounds

    Metronidazole: Another nitroimidazole compound with similar antimicrobial properties.

    Tinidazole: A nitroimidazole derivative used as an antimicrobial agent.

    Secnidazole: A nitroimidazole compound with a longer half-life compared to metronidazole.

Comparison: 4-methyl-5-nitroimidazole is unique due to its specific substitution pattern on the imidazole ring. While it shares similar antimicrobial properties with other nitroimidazole compounds, its distinct structure may result in different pharmacokinetic and pharmacodynamic profiles. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-methyl-4-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-3-4(7(8)9)6-2-5-3/h2H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYOWIMKNNMEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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